6-HYDROXY-9H-PURINE 3-N-OXIDE
Overview
Description
6-HYDROXY-9H-PURINE 3-N-OXIDE is an oxopurine compound that is structurally characterized by a purine skeleton with an oxo group at position 6 and a hydroxy group replacing the hydrogen attached to the nitrogen at position 3 . It is a significant component of Schreckstoff, an alarm pheromone found in fish
Mechanism of Action
Target of Action
Hypoxanthine 3-N-oxide, also known as 6-HYDROXY-9H-PURINE 3-N-OXIDE, is a major component of Schreckstoff, an alarm pheromone found in fish . The primary targets of this compound are likely to be the olfactory receptors of fish, which detect the presence of the pheromone and trigger a fear response.
Preparation Methods
The preparation of hypoxanthine 3-N-oxide typically involves a two-step synthetic route. The commercially available 6-methoxypurine is oxidized at the three position using hydrogen peroxide in glacial acetic acid This method yields hypoxanthine 3-N-oxide with a high degree of specificity and efficiency
Chemical Reactions Analysis
6-HYDROXY-9H-PURINE 3-N-OXIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hypoxanthine 3-N-oxide can lead to the formation of different oxo derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
6-HYDROXY-9H-PURINE 3-N-OXIDE has several scientific research applications. In biology, it is used as a model compound to study alarm pheromones in fish, particularly in the Ostariophysan superorder . This compound has been shown to elicit significant antipredator responses in fish, making it valuable for behavioral studies . In chemistry, hypoxanthine 3-N-oxide is used in molecular dynamics simulations to study its interactions with other molecules, such as fullerenes .
Comparison with Similar Compounds
6-HYDROXY-9H-PURINE 3-N-OXIDE can be compared to other similar compounds, such as pyridine-N-oxide and other purine N-oxides . While these compounds share some structural similarities, hypoxanthine 3-N-oxide is unique in its ability to function as an alarm pheromone in fish . Pyridine-N-oxide, for example, elicits a less intense alarm response compared to hypoxanthine 3-N-oxide . Other purine N-oxides may lack the nitrogen oxide functional group, which is essential for the alarm pheromone activity .
Conclusion
This compound is a fascinating compound with diverse applications in scientific research Its unique chemical properties and ability to function as an alarm pheromone in fish make it a valuable tool for studying behavioral responses and molecular interactions
Properties
IUPAC Name |
3-hydroxy-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVZOZMPKROZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941530 | |
Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-65-2 | |
Record name | Hypoxanthine 3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYPOXANTHINE 3-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hypoxanthine 3-N-oxide and what is its ecological significance?
A1: Hypoxanthine 3-N-oxide (H3NO) is a chemical compound found in the skin of Ostariophysan fishes. [, , , ] When these fish are injured, H3NO is released into the water, acting as an alarm pheromone that warns nearby fish of potential danger. [, , , ] This chemical signal triggers a range of antipredator behaviors in fish that detect it. [, , , , , , ]
Q2: How does Hypoxanthine 3-N-oxide affect the behavior of fish?
A2: Studies have shown that exposure to H3NO induces various antipredator behaviors in fish, including increased shoaling, movement towards the substrate, reduced feeding activity, and increased occurrences of dashing and freezing. [, , , , , , ] These responses are thought to help fish avoid predation by making them less conspicuous and harder to catch.
Q3: Can the effectiveness of Hypoxanthine 3-N-oxide be impacted by environmental factors?
A4: Yes, environmental conditions like pH levels can impact the efficacy of H3NO. Studies have shown that under acidic conditions (pH 6.0), the antipredator response to H3NO is significantly reduced or even absent. [, ] This suggests that acid precipitation could potentially disrupt this critical chemical alarm system in fish.
Q4: How does activated carbon affect the bioavailability of Hypoxanthine 3-N-oxide?
A5: Activated carbon (AC), often used for environmental remediation, has a high sorption capacity for various chemicals. Research indicates that AC can strongly sorb H3NO, reducing its bioavailability to fish. [] This sorption could potentially interfere with the natural alarm system of fish in environments where AC is used for remediation.
Q5: What is the molecular formula and weight of Hypoxanthine 3-N-oxide?
A5: The molecular formula of Hypoxanthine 3-N-oxide is C5H4N4O2, and its molecular weight is 152.11 g/mol.
Q6: Are there any studies on the structural characteristics of Hypoxanthine 3-N-oxide using computational methods?
A7: Yes, molecular dynamics simulations have been used to study the behavior of H3NO at the molecular level. [] These studies provide insights into the interaction of H3NO with other molecules, like fullerene, in various phases and temperatures.
Q7: Have there been any studies on the synthesis of Hypoxanthine 3-N-oxide?
A8: Yes, there are published methods for the chemical synthesis of H3NO. [, ] These methods involve the oxidation of purine derivatives, highlighting the potential for controlled production of this compound for research purposes.
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